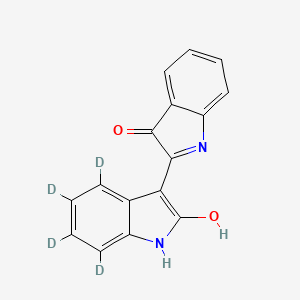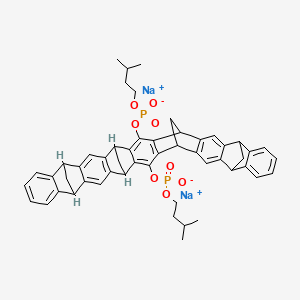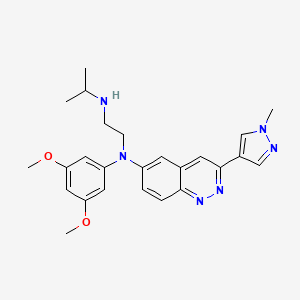
Deshydroxyethoxy Ticagrelor-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deshydroxyethoxy Ticagrelor-d7 is a deuterium-labeled derivative of Ticagrelor, a well-known antiplatelet agent used in the prevention of thrombotic events such as myocardial infarction and stroke. The compound is primarily utilized in scientific research for its stable isotope labeling, which aids in the quantification and analysis of Ticagrelor and its metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxyethoxy Ticagrelor-d7 involves the incorporation of deuterium atoms into the molecular structure of Ticagrelor. This process typically includes multiple steps, such as the deuteration of specific hydrogen atoms and the subsequent formation of the desired compound. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Types of Reactions
Deshydroxyethoxy Ticagrelor-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the molecular structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Deshydroxyethoxy Ticagrelor-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Ticagrelor and its metabolites.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Ticagrelor.
Medicine: Aids in the development of new antiplatelet therapies and the evaluation of drug interactions.
Industry: Utilized in quality control and method validation for pharmaceutical production
Mechanism of Action
Deshydroxyethoxy Ticagrelor-d7 exerts its effects by inhibiting the P2Y12 receptor on platelets, similar to Ticagrelor. This inhibition prevents the activation of the Gαi2 protein and subsequent signaling pathways, leading to reduced platelet aggregation and thrombus formation. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and detection in analytical studies .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet agent.
Deshydroxyethoxy Ticagrelor: A non-deuterated analog used in similar research applications.
Uniqueness
Deshydroxyethoxy Ticagrelor-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it a valuable tool in pharmacokinetic studies and drug development .
Properties
Molecular Formula |
C21H24F2N6O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |
InChI Key |
XYLIQTKEYHWYGG-KBABNUDRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)

![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)





